molecular formula C16H22ClN5O3 B1591374 L-Arginine-7-amido-4-methylcoumarin hydrochloride CAS No. 69304-16-1

L-Arginine-7-amido-4-methylcoumarin hydrochloride

Cat. No.: B1591374
CAS No.: 69304-16-1
M. Wt: 367.8 g/mol
InChI Key: PFLMUQNBZRXRHD-YDALLXLXSA-N
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Description

L-Arginine-7-amido-4-methylcoumarin hydrochloride (A2027, CAS 69304-16-1) is a fluorogenic substrate widely used to study enzyme kinetics, particularly for cathepsin H, a cysteine protease involved in protein degradation and cellular processes such as apoptosis and antigen presentation . The compound consists of an L-arginine residue linked to a 4-methylcoumarin fluorophore, releasing fluorescent 7-amino-4-methylcoumarin (AMC) upon enzymatic cleavage. Key properties include:

  • Molecular formula: C₁₆H₂₂ClN₅O₃
  • Molecular weight: 367.83 g/mol
  • Solubility: 50 mg/mL in acetic acid:water (1:1) .

It is utilized in assays to measure enzyme activity, monitor protease inhibition, and study physiological/pathological processes in models ranging from Toxoplasma gondii aminopeptidases to mammalian cell lysates .

Properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3.ClH/c1-9-7-14(22)24-13-8-10(4-5-11(9)13)21-15(23)12(17)3-2-6-20-16(18)19;/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,21,23)(H4,18,19,20);1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLMUQNBZRXRHD-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585054
Record name N~5~-(Diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69304-16-1
Record name N~5~-(Diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine-7-amido-4-methylcoumarin hydrochloride typically involves the coupling of L-arginine with 7-amino-4-methylcoumarin. This reaction is facilitated by the use of coupling agents such as carbodiimides or activated esters. The reaction conditions often include a solvent like dimethylformamide (DMF) or dichloromethane (DCM) and a base such as triethylamine (TEA) to neutralize the reaction mixture .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the process likely involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The compound is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

L-Arginine-7-amido-4-methylcoumarin hydrochloride primarily undergoes hydrolysis reactions when used as a substrate for proteases like cathepsin H. The hydrolysis of the amide bond releases 7-amino-4-methylcoumarin, which can be detected due to its fluorescent properties .

Common Reagents and Conditions

Major Products Formed

The primary product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin, which is fluorescent and can be easily detected in biochemical assays .

Scientific Research Applications

Fluorescent Probes in Biochemical Assays

Fluorescent Properties : Arg-AMC is widely utilized as a fluorescent probe due to its ability to emit fluorescence upon enzymatic cleavage. This property allows researchers to visualize and quantify biological processes with high sensitivity.

Applications :

  • Enzyme Activity Measurement : It is particularly effective in measuring the activity of proteases such as cathepsin H and aminopeptidases. Upon hydrolysis of the amido bond, Arg-AMC releases 7-amino-4-methylcoumarin (AMC), which fluoresces, enabling real-time monitoring of enzymatic reactions .

Enzyme Activity Measurement

Mechanism of Action : Arg-AMC acts as a substrate for various enzymes, facilitating the study of enzyme kinetics and mechanisms. Its specificity for cathepsin H makes it an essential tool in proteolytic studies.

Case Study :

  • Cathepsin Activity Measurement : Research demonstrated that Arg-AMC effectively measures cathepsin H activity in biological samples. The resulting blue fluorescent solution allows for straightforward quantification of enzyme activity in tissue extracts .

Drug Development and Screening

Pharmaceutical Applications : Arg-AMC is explored in drug discovery for screening protease inhibitors. Its ability to provide quantitative data on enzyme inhibition makes it useful in developing therapeutic agents targeting metabolic disorders.

Example Applications :

  • Protease Inhibition Studies : Studies have shown that Arg-AMC can assess the impact of dipeptidyl peptidase 1 (DPP1) inhibitors on granzyme processing in cytotoxic lymphocytes. The findings indicated that DPP1 inhibition affected granzyme activity without significantly impairing cytotoxic functions in human T cells compared to mouse models .

Cellular Signaling Studies

Role in Signaling Pathways : Arg-AMC aids researchers in investigating cellular signaling pathways, providing insights into how cells communicate and respond to environmental stimuli.

Biochemical Research

Protein Interactions and Modifications : The compound is valuable for studying protein interactions and modifications, contributing significantly to advancements in molecular biology and biochemistry.

Mechanism of Action

The mechanism of action of L-Arginine-7-amido-4-methylcoumarin hydrochloride involves its interaction with proteases. The compound binds to the active site of enzymes like cathepsin H, where the amide bond is hydrolyzed, releasing 7-amino-4-methylcoumarin. This release can be quantitatively measured due to the fluorescent properties of the product .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Functional Analogues

The following compounds share structural similarities (fluorogenic coumarin derivatives) but differ in enzyme specificity, kinetics, and applications:

Compound Key Features Enzyme Targets Kinetic Parameters Applications
L-Arginine-7-amido-4-methylcoumarin HCl - Cathepsin H-specific
- Fluorescence upon cleavage (Ex 355 nm, Em 460 nm)
Cathepsin H, Toxoplasma TgAPN2 TgAPN2: Kₘ = 31.8 ± 3.0 mM; kₐₜₜ = 1.32 s⁻¹ Enzyme activity assays, inhibitor screening
L-Leucine-7-amido-4-methylcoumarin HCl - Broad aminopeptidase substrate
- Lower specificity
Leucine aminopeptidases, TgAPN2 TgAPN2: Kₘ = 0.5–500 µM (range tested) Bacterial extracellular enzyme activity
Z-L-Arg-7-amido-4-methylcoumarin HCl - Contains benzyloxycarbonyl (Z) group
- Enhanced protease resistance
Arginine-specific proteases (e.g., trypsin) Not reported Protease activity assays, biochemical studies
L-Arg-7-amido-4-methylcoumarin diHCl - Dihydrochloride salt
- Higher solubility in aqueous buffers
Cathepsin H, aminopeptidase B, CD13 Not reported Cell imaging, receptor-binding studies
L-Arg-β-naphthylamide HCl - β-naphthylamide fluorophore
- Enhanced affinity for cathepsin H
Cathepsin H Not reported High-sensitivity enzyme assays
2.2. Key Differences and Research Implications
  • Specificity: L-Arginine-7-amido-4-methylcoumarin HCl is exclusive to cathepsin H, unlike L-Leucine-7-amido-4-methylcoumarin HCl, which is broadly used for leucine aminopeptidases . The dihydrochloride derivative (CAS 113712-08-6) extends utility to aminopeptidase B and CD13, broadening its application scope .
  • Kinetics :

    • For Toxoplasma gondii ME49TgAPN2, the Kₘ of L-arginine-7-amido-4-methylcoumarin HCl (31.8 mM) is significantly higher than that of its leucine counterpart, suggesting lower substrate affinity but higher catalytic efficiency for arginine residues .
  • Fluorescence Properties :

    • The dihydrochloride form produces a blue fluorescent signal (Ex 355 nm, Em 460 nm), ideal for real-time imaging and high-throughput screening .
    • β-naphthylamide derivatives emit stronger fluorescence, enabling sensitive detection in low-activity systems .
  • Commercial Availability: Product Catalog Number Price (USD) Supplier L-Arginine-7-amido-4-methylcoumarin HCl sc-215211 $103 (5 mg) Santa Cruz Biotechnology Z-L-Arg-7-amido-4-methylcoumarin HCl B2019671 $1,095 (10 mg) Molecular Depot L-Arg-7-amido-4-methylcoumarin diHCl sc-281539 $136 (100 mg) Santa Cruz Biotechnology

Biological Activity

L-Arginine-7-amido-4-methylcoumarin hydrochloride (Arg-AMC) is a synthetic fluorogenic substrate that plays a significant role in various biochemical assays, particularly in the study of proteases. This compound is utilized extensively in research due to its ability to provide quantitative data on enzyme activities, particularly those involving cathepsins and aminopeptidases.

  • Molecular Formula : C₁₆H₂₁N₅O₃·2HCl
  • Molecular Weight : 404.30 g/mol
  • CAS Number : 113712-08-6

Enzyme Substrate

Arg-AMC is recognized as an excellent fluorogenic substrate for the quantitative determination of various enzymes, notably:

  • Cathepsin H : A cysteine protease involved in protein degradation and processing.
  • Aminopeptidase B : An enzyme that cleaves amino acids from the N-terminal end of peptides.

The cleavage of Arg-AMC by these enzymes results in the release of a fluorescent product, allowing for sensitive detection and quantification of enzyme activity. The fluorescence emitted can be measured using standard fluorescence spectrometry techniques, making it a valuable tool in biochemical research.

Case Studies and Applications

  • Cathepsin Activity Measurement : Research has demonstrated that Arg-AMC can be used effectively to measure cathepsin H activity in various biological samples. For instance, studies have shown that upon cleavage, Arg-AMC yields a blue fluorescent solution, facilitating easy quantification of cathepsin activity in tissue extracts .
  • Protease Inhibition Studies : In studies examining the inhibition of dipeptidyl peptidase 1 (DPP1), Arg-AMC was employed to assess the impact of DPP1 inhibitors on granzyme processing in cytotoxic lymphocytes. The findings indicated that while DPP1 inhibition affected granzyme activity, it did not significantly impair cytotoxic functions in human T cells compared to mouse models .
  • Fluorogenic Substrate for Serine Proteases : Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride, a derivative of Arg-AMC, has been utilized as a sensitive substrate for papain and trypsin. This application underscores the versatility of Arg-AMC derivatives in studying various proteolytic enzymes .

The biological activity of this compound is primarily attributed to its structure, which mimics natural substrates for proteases. Upon hydrolysis by specific enzymes, the amido bond is cleaved, releasing 7-amido-4-methylcoumarin (AMC), which fluoresces upon excitation. This property allows researchers to monitor enzymatic reactions in real-time.

Data Table: Comparative Analysis of Substrate Specificity

Substrate NameTarget EnzymesFluorescence EmissionApplication Area
Arg-AMCCathepsin HBlue lightEnzyme activity assays
BAAMCPapain, TrypsinGreen lightProtease inhibition studies
L-Ala-AMCAminopeptidasesBlue lightDetection of bacterial contamination

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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L-Arginine-7-amido-4-methylcoumarin hydrochloride
Reactant of Route 2
L-Arginine-7-amido-4-methylcoumarin hydrochloride

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